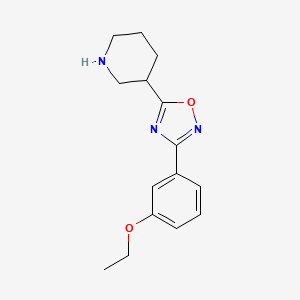

3-(3-Ethoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole

Description

Structural and Functional Significance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle featuring one oxygen and two nitrogen atoms in the 1, 2, and 4 positions. Unlike its more aromatic 1,3,4-oxadiazole isomer, the 1,2,4 variant exhibits a heterodiene character, enabling diverse reactivity patterns while maintaining sufficient stability for pharmaceutical applications. This balance arises from its electronic configuration, where the oxygen atom’s electronegativity and the nitrogen atoms’ lone pairs create a polarized yet rigid scaffold.

A critical attribute of 1,2,4-oxadiazoles is their bioisosteric equivalence to ester and amide functionalities. By mimicking these groups, the oxadiazole core enhances metabolic stability while preserving hydrogen-bonding capabilities. For example, replacing ester linkages with 1,2,4-oxadiazoles in protease inhibitors has yielded compounds resistant to hydrolysis without compromising target affinity. The ring’s planar geometry further facilitates π-π interactions with aromatic residues in enzyme active sites, as demonstrated in histone deacetylase (HDAC) and kinase inhibitors.

Table 1: Key Physicochemical Properties of 1,2,4-Oxadiazole Derivatives

| Property | Value/Range | Relevance in Drug Design |

|---|---|---|

| Aromaticity | Low (heterodiene) | Enables electrophilic substitution |

| LogP | 1.5–3.5 | Balances solubility and permeability |

| Hydrogen-bond acceptors | 3–4 | Enhances target binding |

| Torsional flexibility | Limited | Reduces entropic penalties |

Role of Substituents in Biological and Physicochemical Properties: 3-Ethoxyphenyl and Piperidin-3-yl Moieties

The pharmacological profile of 3-(3-ethoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is heavily influenced by its substituents:

- 3-Ethoxyphenyl Group : The ethoxy (-OCH~2~CH~3~) moiety at the phenyl ring’s 3-position introduces moderate hydrophobicity (logP ~2.1) and steric bulk. The oxygen atom in the ethoxy group can act as a hydrogen-bond acceptor, potentially interacting with polar residues in binding pockets. Meta-substitution avoids electronic saturation observed in para-substituted analogs, preserving the phenyl ring’s electron density for optimal π-stacking.

- Piperidin-3-yl Group : The piperidine ring, a six-membered saturated heterocycle with a nitrogen atom at position 3, contributes basicity (predicted pK~a~ ~10.5) and conformational flexibility. Protonation under physiological conditions enhances water solubility, while the amine group serves as a hydrogen-bond donor. Piperidine derivatives are prevalent in CNS-targeting drugs due to their blood-brain barrier permeability, suggesting potential neuropharmacological applications for this compound.

Table 2: Comparative Effects of Substituents on 1,2,4-Oxadiazole Derivatives

| Substituent | Electronic Contribution | Hydrophobicity (clogP) | Biological Impact |

|---|---|---|---|

| 3-Ethoxyphenyl | Electron-donating (+M) | +1.8 | Enhances affinity for hydrophobic pockets |

| Piperidin-3-yl | Basic (pK~a~ ~10.5) | +0.9 | Improves solubility and target engagement |

The synergy between these groups is exemplified in structurally related compounds. For instance, 3-aryl-5-alkyl-1,2,4-oxadiazoles bearing piperidine moieties have shown nanomolar inhibitory activity against HDACs and kinases, with the alkyl chain’s length and aryl substituents modulating potency. Similarly, ethoxy-substituted analogs demonstrate improved metabolic stability over methoxy derivatives due to reduced oxidative demethylation.

Properties

Molecular Formula |

C15H19N3O2 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

3-(3-ethoxyphenyl)-5-piperidin-3-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C15H19N3O2/c1-2-19-13-7-3-5-11(9-13)14-17-15(20-18-14)12-6-4-8-16-10-12/h3,5,7,9,12,16H,2,4,6,8,10H2,1H3 |

InChI Key |

VCDLPGTYKMHPBE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3CCCNC3 |

Origin of Product |

United States |

Preparation Methods

Amidoxime-Carboxylic Acid Cyclization

This method involves two key steps:

-

Synthesis of 3-ethoxybenzamidoxime : Treatment of 3-ethoxybenzonitrile with hydroxylamine hydrochloride in a basic medium (e.g., NaOH/EtOH) yields the corresponding amidoxime.

-

Activation of piperidine-3-carboxylic acid : The carboxylic acid is activated as an acyl chloride (using thionyl chloride) or coupled via agents like EDC or TBTU.

Cyclization under mild conditions (e.g., NaOH/DMSO at room temperature) forms the 1,2,4-oxadiazole core. Yields for analogous reactions range from 35% to 90%, depending on substituent steric effects and reaction time.

Example Protocol:

-

3-ethoxybenzamidoxime : 3-ethoxybenzonitrile (1.0 eq), NHOH·HCl (1.2 eq), NaOH (2.0 eq) in EtOH/HO, reflux 4–6 h.

-

Piperidine-3-carbonyl chloride : Piperidine-3-carboxylic acid (1.0 eq) treated with SOCl (2.0 eq) at 70°C for 2 h.

-

Cyclization : Amidoxime (1.0 eq) and acyl chloride (1.1 eq) in DMSO/NaOH (2.0 eq), stirred at RT for 12–24 h.

Protection-Deprotection Strategy for Piperidine Amine

The primary amine in piperidine-3-carboxylic acid necessitates protection during cyclization to prevent side reactions. A Boc (tert-butoxycarbonyl) group is commonly employed:

Protection of Piperidine-3-carboxylic Acid

Deprotection Post-Cyclization

-

TFA-mediated cleavage : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine.

Alternative One-Pot Synthesis

A base-mediated one-pot method from nitriles, aldehydes, and hydroxylamine hydrochloride offers streamlined access to 3,5-disubstituted oxadiazoles:

Reaction Mechanism and Conditions

-

Intermolecular addition : Hydroxylamine reacts with 3-ethoxybenzonitrile to form amidoxime.

-

Cyclization with aldehyde : Amidoxime reacts with an aldehyde (e.g., piperidin-3-carboxaldehyde) to form 4,5-dihydro-1,2,4-oxadiazole.

-

Oxidation : Excess aldehyde oxidizes the intermediate to the final oxadiazole.

Limitations:

Optimization and Challenges

Solvent and Catalyst Effects

Steric and Electronic Considerations

-

The 3-ethoxyphenyl group’s electron-donating nature accelerates amidoxime formation but may hinder cyclization due to steric bulk.

-

Piperidin-3-yl substitution necessitates careful protection to avoid ring-opening or polymerization.

Analytical and Spectroscopic Data

Key characterization data for intermediates and the target compound:

| Compound | IR (cm) | H NMR (δ, ppm) | LC-MS (m/z) |

|---|---|---|---|

| 3-ethoxybenzamidoxime | 3350 (N-H), 1620 (C=N) | 7.45–7.30 (m, 4H, Ar-H), 4.10 (q, 2H, OCH), 1.40 (t, 3H, CH) | 193 [M+H]+ |

| Boc-piperidine-3-carbonyl chloride | 1740 (C=O) | 3.80–3.20 (m, 4H, piperidine), 1.45 (s, 9H, Boc) | 248 [M+H]+ |

| Target compound | 1585 (C=N), 1140 (C-O) | 8.05 (d, 2H, Ar-H), 3.55 (m, 1H, piperidine), 3.10–2.90 (m, 4H, piperidine), 1.40 (t, 3H, OCHCH) | 316 [M+H]+ |

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The ethoxy and piperidinyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole can act as potent inhibitors of cancer cell proliferation. Specifically, compounds like 3-(3-Ethoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole have shown promise in targeting mechanisms involved in cancer cell survival. For example, studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells by modulating pathways related to p53 expression and caspase activation .

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. Certain oxadiazole derivatives have been identified as selective inhibitors of phosphodiesterase 4B2 (PDE4B2), which is implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound this compound has been evaluated for its ability to inhibit PDE activity and reduce inflammation in preclinical models .

Analgesic and Anti-inflammatory Properties

The analgesic properties of oxadiazole derivatives have been explored through various animal models. For instance, compounds similar to this compound demonstrated significant reductions in pain responses in formalin-induced pain models and carrageenan-induced paw edema models. These findings suggest potential applications in pain management therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves straightforward methodologies such as cyclization reactions between appropriate precursors. The structure-activity relationship studies indicate that variations in the substituents on the phenyl ring or the piperidine moiety can significantly influence the biological activity of the compound .

Case Study 1: Anticancer Mechanism Exploration

A study investigated the anticancer effects of oxadiazole derivatives on hepatocellular carcinoma cells. The results indicated that these compounds could induce apoptosis via mitochondrial pathways involving HsClpP agonism. The findings highlight the potential for developing new anticancer agents based on the oxadiazole scaffold .

Case Study 2: PDE4B Inhibition

In a separate study focusing on inflammatory diseases, a series of oxadiazole derivatives were synthesized and evaluated for their inhibitory effects on PDE4B. The most promising candidates exhibited IC50 values in the nanomolar range and showed efficacy in reducing inflammation in vivo .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl and piperidinyl groups contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 3-(3-Ethoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole, highlighting differences in heterocyclic cores, substituents, and biological activities:

Key Comparison Points

Heterocyclic Core Variations

- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : The target compound’s 1,2,4-oxadiazole core differs from the 1,3,4-oxadiazole in . The 1,2,4-oxadiazole’s oxygen at position 2 may reduce electron density compared to 1,3,4-oxadiazoles, altering binding affinity to biological targets .

- Oxadiazole vs. Triazole : Triazole derivatives (e.g., –2) exhibit higher nitrogen content, enabling stronger hydrogen bonding. However, oxadiazoles often display superior metabolic stability due to reduced susceptibility to enzymatic degradation .

However, excessive lipophilicity may reduce aqueous solubility . Piperidin-3-yl vs. Pyridin-3-yl: The saturated piperidine ring in the target compound can adopt chair conformations, enabling favorable van der Waals interactions. In contrast, the aromatic pyridinyl group in and may engage in π-π stacking but lacks protonation capability at physiological pH .

Biological Activity Trends Antibacterial Potential: ’s 1,3,4-oxadiazole derivatives with pyridinyl groups showed moderate-to-strong antibacterial activity (MIC: <10 µg/mL). The target compound’s piperidinyl group, with its basic amine, could enhance interactions with bacterial enzyme active sites . Anticancer Activity: Triazole derivatives in achieved IC50 values as low as 1.3 µM against liver cancer cells. The target compound’s ethoxyphenyl group may mimic the methylthio substituent’s role in by modulating electron-withdrawing/donating effects .

Synthetic Accessibility The target compound likely requires condensation reactions similar to those in (e.g., coupling 4-amino-3-piperidinyl-1,2,4-triazole-5-thiol with chloromethyl oxadiazoles). However, regioselectivity challenges in oxadiazole synthesis (vs. triazoles in –2) may affect yields .

Biological Activity

3-(3-Ethoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. A study indicated that various 1,3,4-oxadiazoles demonstrated effective antimicrobial action against a range of pathogens. The mechanism of action is often linked to their ability to inhibit biofilm formation and disrupt microbial cell membranes .

Table 1: Antimicrobial Activity of Oxadiazoles

| Compound | MIC (µg/mL) | Pathogen Tested |

|---|---|---|

| This compound | X | Staphylococcus aureus |

| Other Oxadiazole Derivatives | Y | Escherichia coli |

| Z | Pseudomonas aeruginosa |

(Note: Specific MIC values for the compound are not provided in the search results; further investigation may be needed.)

Anticancer Activity

The anticancer potential of oxadiazoles has been extensively studied. Compounds within this class have shown to inhibit various cancer cell lines effectively. For instance, derivatives with similar structures have been reported to exhibit IC50 values lower than established chemotherapeutics like erlotinib .

Table 2: Anticancer Activity of Related Oxadiazoles

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HEPG2 | A |

| Other Oxadiazole Derivatives | MCF7 | B |

| SW1116 | C |

Case Studies and Research Findings

Several studies have focused on the biological activities of oxadiazole derivatives:

- Antimicrobial Efficacy : A comparative study revealed that certain oxadiazoles exhibited greater antimicrobial activity than traditional antibiotics like ciprofloxacin. This suggests a promising alternative for treating resistant bacterial strains .

- Cytotoxicity Studies : In vitro cytotoxicity assessments showed that some oxadiazole derivatives could stimulate cell viability in certain cancer cell lines while exhibiting toxicity at higher concentrations .

- Mechanism of Action : The presence of specific functional groups in oxadiazoles appears to enhance their biological activities by affecting gene transcription related to biofilm formation and cell proliferation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.